1-(3,4-Dichlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
Description
This compound (referred to hereafter as Compound 11g for clarity) is a urea derivative featuring a 3,4-dichlorophenyl group and a 2-hydroxy-tetrahydronaphthalenylmethyl substituent. Its molecular weight, as determined by ESI-MS, is 534.2 [M+H]+.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-6-5-14(9-16(15)20)22-17(23)21-11-18(24)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,24H,7-8,10-11H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFLAZZBYOBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits notable biological activities, particularly in the field of medicinal chemistry.
Antimicrobial Activity
Studies have shown that derivatives of urea compounds often display antimicrobial properties. For instance, related compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations ranging from 31.25 to 62.5 µg/mL . Although specific data on 1-(3,4-Dichlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is limited, its structural analogs suggest a potential for similar activity.
Anticancer Properties
Compounds containing urea linkages have been explored for their anticancer effects. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. Research into similar compounds indicates that modifications to the urea structure can enhance cytotoxicity against various cancer cell lines.
Applications in Drug Development
Given its promising biological activities, this compound can be utilized in drug development processes:
- Lead Compound Identification : The unique structural features make it a candidate for further modifications to enhance efficacy and reduce toxicity.
- Pharmacological Studies : Its potential as an antimicrobial and anticancer agent warrants comprehensive pharmacological studies to elucidate mechanisms of action and therapeutic windows.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, related research provides insights into its applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Scaffold
The following table summarizes key structural analogs and their properties:
*Calculated molecular weight for Diuron (C₉H₁₀Cl₂N₂O).
†Molecular weight for BTdCPU (CAS 1257423-87-2).
Key Observations:
- Substituent Complexity : Compound 11g’s tetrahydronaphthalenylmethyl group increases molecular weight compared to simpler analogs like Compound 6g (306.0 vs. 534.2). This may influence pharmacokinetic properties such as membrane permeability or metabolic stability.
- Electron-Withdrawing Effects: The 3,4-dichlorophenyl group is common across analogs, but substituents like cyanophenyl (Compound 6g) or benzothiadiazole (BTdCPU) introduce distinct electronic profiles. The cyanophenyl group in 6g may enhance hydrogen-bond acceptor capacity compared to the hydroxy-tetrahydronaphthalene in 11g.
- Synthetic Yields : Compound 11g’s yield (87.5%) aligns with other analogs in its series (e.g., 11m: 84.7%), suggesting comparable synthetic feasibility despite structural complexity.
Physicochemical and Functional Group Comparisons
Hydroxy vs. Non-Hydroxy Substituents
- Compound 11g vs. Diuron : Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) lacks the hydroxy-tetrahydronaphthalene moiety, resulting in lower polarity. This difference correlates with Diuron’s herbicidal activity, whereas 11g’s hydroxy group may confer improved water solubility or alternative biological targets.
- Compound 11g vs. 1-(3,4-Dichlorophenyl)-3-(5-hydroxynaphthalen-1-yl)urea () : The saturated tetrahydronaphthalene ring in 11g reduces aromaticity compared to the fully aromatic naphthalene in ’s compound. This could alter binding affinity to hydrophobic pockets in biological targets.
Halogenation Patterns
- Chlorine vs. Fluorine : Fluorinated analogs (e.g., 11a in : 3-fluorophenyl) exhibit lower molecular weights (484.2) but similar yields (~85%). The electron-withdrawing chlorine in 11g may enhance stability or receptor binding compared to fluorine.
- Trifluoromethyl Substituents : Compound 11m (3,5-di(trifluoromethyl)phenyl) has a higher molecular weight (602.2) and greater lipophilicity, which might improve blood-brain barrier penetration relative to 11g.
Metabolic and Toxicity Considerations
- Diuron Metabolism: Diuron degrades to 3,4-dichloroaniline (DCA), a toxic metabolite.
- Methylurea Derivatives : Simpler analogs like 1-(3,4-dichlorophenyl)-3-methylurea () lack the extended substituents of 11g, which may result in faster renal clearance but lower target specificity.
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-dichlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea, and how can purity and yield be maximized?
The synthesis of urea derivatives typically involves coupling isocyanates with amines. For this compound, the 3,4-dichlorophenyl isocyanate intermediate can react with the amine-functionalized tetrahydronaphthalenol derivative. Key steps include:
- Purification : Column chromatography or recrystallization to isolate the product.
- Yield optimization : Use of anhydrous conditions and stoichiometric control to minimize side reactions like hydrolysis of the isocyanate .
- Eco-friendly methods : Recovery of by-products (e.g., HCl, methanol) via distillation or neutralization, as demonstrated in analogous urea syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- IR spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl (-OH) groups (~3200–3600 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the structure .
- NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent positions. For example, the tetrahydronaphthalenyl methyl group’s protons appear as distinct multiplets (~δ 1.5–3.5 ppm), while aromatic protons from the dichlorophenyl group resonate at δ 6.5–7.5 ppm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the tetrahydronaphthalenyl or dichlorophenyl groups) influence biological activity and receptor selectivity?
Comparative studies of urea derivatives reveal:
- 3,4-Dichlorophenyl moiety : Enhances hydrophobic interactions with target receptors, potentially increasing binding affinity .
- Hydroxy-tetrahydronaphthalenyl group : The hydroxyl group may improve solubility and hydrogen-bonding capacity, while the fused ring system could enhance membrane permeability .
- Methodological approach : Use molecular docking and quantitative structure-activity relationship (QSAR) models to predict modifications that optimize activity .
Q. What mechanistic hypotheses explain this compound’s potential biological activity (e.g., kinase inhibition, GPCR modulation)?
- Kinase inhibition : Urea derivatives often target ATP-binding pockets in kinases. Assays like fluorescence polarization or radioactive ATP-binding studies can validate inhibition .
- GPCR modulation : The dichlorophenyl group is structurally similar to ligands of serotonin or dopamine receptors. Competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone) are recommended .
Q. How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Experimental variables : Standardize assay conditions (e.g., cell line, incubation time, solvent controls). For example, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic activity .
- Data normalization : Use positive controls (e.g., staurosporine for kinase assays) and report results as mean ± SEM from ≥3 replicates .
Q. What environmental fate and ecotoxicological studies are needed for this compound?
Q. How can pharmacokinetic properties (e.g., solubility, plasma stability) be optimized for in vivo studies?
- Lipophilicity adjustments : Introduce polar groups (e.g., sulfonyl, carboxyl) to the tetrahydronaphthalenyl moiety to improve aqueous solubility .
- Plasma stability assays : Incubate the compound with human or rodent plasma and quantify degradation via HPLC-UV at timed intervals .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
